REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH:3]([O:5][C:6]2[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=2)[CH2:2]1.[NH:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22](O)=[O:23].CCN=C=NCCCN(C)C.C(O)CCC.CCN(C(C)C)C(C)C>C(Cl)Cl>[NH:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22]([N:1]1[CH2:2][CH:3]([O:5][C:6]2[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=2)[CH2:4]1)=[O:23]
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Name
|
|
Quantity
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0.38 g
|
Type
|
reactant
|
Smiles
|
N1CC(C1)OC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
0.392 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.121 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude reaction
|
Type
|
CUSTOM
|
Details
|
chromatographed through a Redi-Sep® pre-packed silica gel column (12 g)
|
Type
|
WASH
|
Details
|
eluting with 0% to 50% EtOAc in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C(=O)N2CC(C2)OC2=NC=CN=C2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.819 mmol | |
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |